1-Aminoethylideneazanium;chloride

Description

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

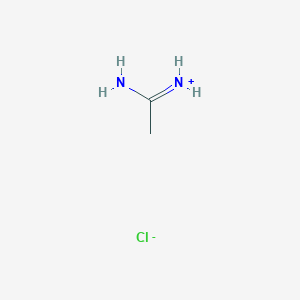

The systematic IUPAC name for this compound is 1-aminoethylideneazanium chloride , reflecting its protonated amidine structure paired with a chloride counterion. The molecular formula is C₂H₇ClN₂ , with a molar mass of 94.54 g/mol .

Structural Features:

- Core Framework : A planar amidinium ion (CH₃–C(=NH₂⁺)–NH₂) stabilized by resonance.

- Chloride Ion : Electrostatic interaction with the protonated nitrogen center.

- Bond Connectivity : The central carbon atom exhibits double bonding to the imino group (C=NH₂⁺) and single bonding to the amino group (C–NH₂).

The SMILES notation for the compound is CC(=[NH2+])N.[Cl-], while its InChIKey (WCQOBLXWLRDEQA-UHFFFAOYSA-N) provides a unique identifier for database searches. A 2D structural representation is provided below:

NH₂⁺

\\

C–C=NH

/

Cl⁻

Properties

Molecular Formula |

C2H7ClN2 |

|---|---|

Molecular Weight |

94.54 g/mol |

IUPAC Name |

1-aminoethylideneazanium;chloride |

InChI |

InChI=1S/C2H6N2.ClH/c1-2(3)4;/h1H3,(H3,3,4);1H |

InChI Key |

WCQOBLXWLRDEQA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=[NH2+])N.[Cl-] |

Origin of Product |

United States |

Scientific Research Applications

Industrial Applications

1. Electrolyte in Batteries

- Usage : Ammonium chloride serves as an electrolyte in dry cell batteries, enhancing their efficiency.

- Case Study : In a study examining battery performance, ammonium chloride was found to improve the discharge rates of zinc-carbon batteries, leading to longer-lasting power supplies.

2. Flux Agent in Metal Coating

- Usage : It is widely used as a flux agent for coating metals such as zinc and tin.

- Data Table: Flux Applications

| Application Type | Metal Coated | Benefits |

|---|---|---|

| Zinc Coating | Sheet Iron | Prevents oxidation and improves adhesion |

| Tin Coating | Various Metals | Enhances corrosion resistance |

Agricultural Applications

1. Fertilizer Component

- Usage : Approximately 70% of ammonium chloride production is utilized as a fertilizer in rice paddies, particularly in Japan.

- Impact Study : Research demonstrated that the application of ammonium chloride significantly increased crop yields due to its nitrogen content.

2. Feed Additive

- Usage : In the United States, it is commonly added to cattle feed to prevent urinary calculi formation.

- Effectiveness : A study showed that cattle receiving ammonium chloride in their diet had a lower incidence of urinary issues compared to those that did not.

Pharmaceutical Applications

1. Electrolyte Replenishment

- Usage : Ammonium chloride is recognized for its use in replenishing electrolytes in medical treatments.

- Clinical Case Study : In patients experiencing metabolic alkalosis, administration of ammonium chloride effectively restored acid-base balance without significant side effects.

2. Expectorant in Cough Syrups

- Usage : It is used as an expectorant in various cough medications.

- Research Findings : Clinical trials indicated that formulations containing ammonium chloride improved mucus clearance and reduced cough frequency.

Comparison with Similar Compounds

Key Observations :

- Imidazolium Salts (e.g., 1-Ethyl-3-methylimidazolium chloride) exhibit planar aromatic cations, enhancing thermal stability and ionic conductivity, making them ideal for green chemistry applications .

- Adamantane Derivatives (e.g., 1-(1-Adamantyl)ethylamine hydrochloride) display rigid, lipophilic structures, often leveraged in antiviral or neurological drug design .

- Chiral Aminium Chlorides (e.g., compound) are tailored for asymmetric synthesis, particularly in Mannich reactions, due to their stereochemical control .

Functional and Application Comparisons

- 1-Ethyl-3-methylimidazolium chloride : Widely used as an ionic liquid solvent in catalysis and electrochemistry. Demonstrates low volatility and high recyclability .

- 1-(1-Adamantyl)ethylamine hydrochloride : Functions as a precursor for rimantadine hydrochloride, an antiviral agent, highlighting its biomedical relevance .

- Aminium Chlorides with Cyclic Backbones: Serve as intermediates in synthesizing aminoketones and heterocycles, critical for pharmaceutical development .

Q & A

Q. What are the recommended methods for synthesizing 1-Aminoethylideneazanium chloride in a laboratory setting?

Methodological Answer: The synthesis typically involves condensation reactions between ethylamine derivatives and chlorinated precursors under controlled conditions. For example:

Reagent Preparation : Use anhydrous ethylamine and a chlorinating agent (e.g., HCl gas) in a stoichiometric ratio.

Reaction Setup : Conduct the reaction in an inert atmosphere (e.g., nitrogen) to prevent side reactions with moisture or oxygen.

Purification : Crystallize the product using polar solvents like ethanol or methanol, followed by vacuum drying to isolate the hydrochloride salt .

Validation : Confirm purity via elemental analysis and melting point determination.

Key Considerations : Ensure rigorous moisture control and use freshly distilled reagents to minimize byproducts.

Q. How can researchers confirm the structural identity of 1-Aminoethylideneazanium chloride using spectroscopic techniques?

Methodological Answer: A multi-technique approach is essential:

Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify protons on the aminoethylidene group (δ ~2.5–3.5 ppm) and ammonium protons (δ ~6.5–8.0 ppm).

- ¹³C NMR : Confirm the presence of the ethylidene carbon (δ ~35–45 ppm) and chloride-associated carbons .

Infrared (IR) Spectroscopy : Look for N-H stretching (3200–3400 cm⁻¹) and C-Cl vibrations (600–800 cm⁻¹) .

X-ray Crystallography : Resolve the crystal lattice structure to verify bond angles and chloride ion coordination .

Validation : Cross-reference spectral data with computational predictions (e.g., DFT calculations) or literature benchmarks.

Advanced Research Questions

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of 1-Aminoethylideneazanium chloride across studies?

Methodological Answer: Discrepancies often arise from variations in experimental conditions or impurities. To resolve conflicts:

Controlled Replication : Reproduce experiments using standardized protocols (e.g., solvent purity, temperature, humidity).

Impurity Analysis : Use HPLC or mass spectrometry to detect trace contaminants affecting solubility or stability .

Data Triangulation : Compare results across multiple analytical techniques (e.g., DSC for thermal stability, Karl Fischer titration for moisture content) .

Meta-Analysis : Statistically evaluate published data to identify outliers or systematic biases .

Example : If solubility in water varies, test under anhydrous vs. ambient conditions and report relative humidity.

Q. What considerations are critical when designing experiments to study the thermal stability of 1-Aminoethylideneazanium chloride?

Methodological Answer: Thermal decomposition pathways must be rigorously characterized:

Instrumentation : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) with controlled heating rates (e.g., 5–10°C/min) .

Atmosphere Control : Perform experiments under inert (N₂) and oxidative (O₂) atmospheres to assess degradation mechanisms.

Byproduct Identification : Couple TGA with gas chromatography-mass spectrometry (GC-MS) to detect volatile decomposition products (e.g., HCl, ethylamine) .

Kinetic Modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy and predict shelf-life .

Safety Note : Conduct experiments in a fume hood due to potential HCl gas release .

Q. How can computational chemistry aid in predicting the reactivity of 1-Aminoethylideneazanium chloride in novel reactions?

Methodological Answer: Computational methods reduce trial-and-error in experimental design:

Molecular Dynamics (MD) Simulations : Model solvent interactions and diffusion rates in polar media.

Density Functional Theory (DFT) : Calculate reaction pathways, transition states, and thermodynamic favorability (e.g., ΔG for proton transfer) .

Electrostatic Potential Maps : Visualize charge distribution to predict nucleophilic/electrophilic sites .

Validation : Compare computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Software Tools : Gaussian, ORCA, or VASP for quantum calculations; LAMMPS for MD simulations.

Q. What protocols ensure safe handling and storage of 1-Aminoethylideneazanium chloride in laboratory settings?

Methodological Answer: Mitigate risks associated with hygroscopicity and corrosivity:

Storage : Keep in airtight containers with desiccants (e.g., silica gel) at temperatures below 25°C .

Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

Ventilation : Work in fume hoods when handling powdered forms to avoid inhalation .

Spill Management : Neutralize residues with sodium bicarbonate and dispose of as hazardous waste .

Documentation : Maintain a safety data sheet (SDS) with emergency response guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.